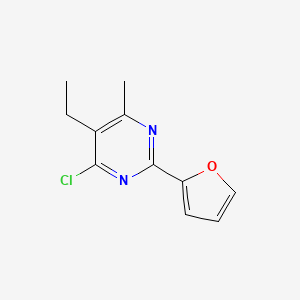
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine
Overview
Description
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine is an organic compound that is used in a variety of scientific research applications. This compound is used in a variety of fields, such as biochemistry, pharmacology, and molecular biology. Its use has been steadily increasing due to its ability to act as a catalyst in various reactions.
Scientific Research Applications
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as peptides and proteins. It is also used in the synthesis of small molecule inhibitors, which are used in the study of protein-protein interactions. In addition, it is used as a catalyst in the synthesis of polymers, such as polyethylene and polypropylene.
Mechanism of Action
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine acts as a catalyst in various reactions. It acts as a Lewis acid, which is a type of acid that can donate an electron pair to a Lewis base. The Lewis base is typically an organic compound, such as an amine or an alcohol. The donation of an electron pair by the Lewis acid increases the reactivity of the organic compound, allowing it to undergo a reaction.
Biochemical and Physiological Effects
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively inexpensive, making it an attractive option for researchers. However, it can be toxic and can cause skin and eye irritation. In addition, it can be difficult to purify and may not be suitable for all experiments.
Future Directions
The use of 4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine in scientific research is still in its early stages and there are many potential future directions. One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the development of new inhibitors and activators for proteins and enzymes. In addition, further research into the biochemical and physiological effects of this compound may lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound may lead to new insights into the regulation of cell growth and differentiation.
properties
IUPAC Name |
4-chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCLFRCHZUGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)

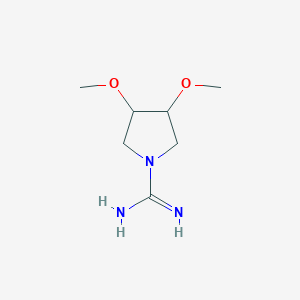

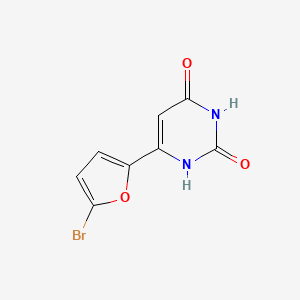
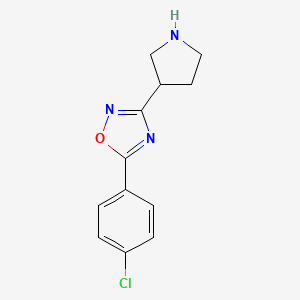
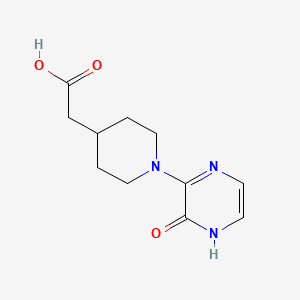
amine](/img/structure/B1488267.png)
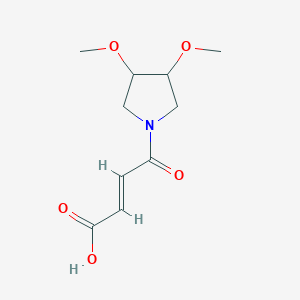

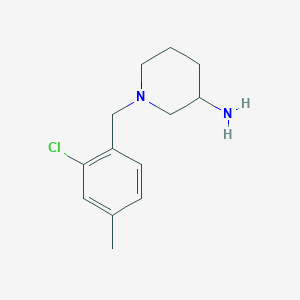

![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)